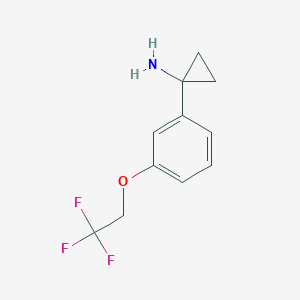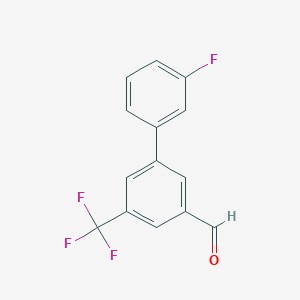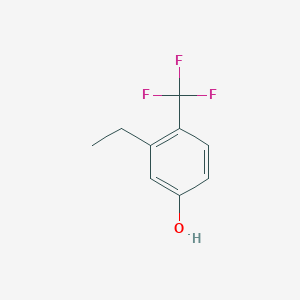
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-pro linamide sulfate (1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a phenylalanine residue and a proline residue, connected through a specific sequence of chemical bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) typically involves multiple steps. The process begins with the preparation of the individual amino acid residues, followed by their coupling to form the peptide bond. Common methods for peptide synthesis include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions, and the coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) may involve large-scale peptide synthesizers that automate the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential role in biological processes, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and technologies, such as drug delivery systems or biomaterials.
Mecanismo De Acción
The mechanism of action of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to various neurotransmitters.
L-Proline: A non-essential amino acid that plays a role in protein synthesis and structure.
N-Formylmethionine: An amino acid derivative involved in the initiation of protein synthesis in bacteria.
Uniqueness
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is unique due to its specific sequence and structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H32N6O7S |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
N-(2-amino-3-phenylpropanoyl)-1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C20H30N6O3.H2O4S/c21-16(12-14-6-2-1-3-7-14)18(28)25-19(29)17-9-5-11-26(17)15(13-27)8-4-10-24-20(22)23;1-5(2,3)4/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H4,22,23,24)(H,25,28,29);(H2,1,2,3,4) |
Clave InChI |
RMYMBMLRPYLYDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(CCCN=C(N)N)C=O)C(=O)NC(=O)C(CC2=CC=CC=C2)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)






